2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride

Description

Structural Nomenclature and IUPAC Classification

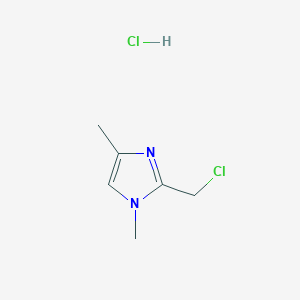

2-(Chloromethyl)-1,4-dimethylimidazole hydrochloride is a heterocyclic organic compound with systematic IUPAC name 2-(chloromethyl)-1,4-dimethyl-1H-imidazole hydrochloride . Its molecular formula is C₆H₁₀Cl₂N₂ , derived from the imidazole core substituted with methyl groups at positions 1 and 4, a chloromethyl group at position 2, and a hydrochloride counterion. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 181.06 g/mol | |

| SMILES | CN1C=C(N=C1CCl)C.Cl | |

| InChIKey | RPOJRDKKEQYYJC-UHFFFAOYSA-N |

The imidazole ring exhibits aromaticity with a planar geometry, stabilized by π-electron delocalization. The chloromethyl group introduces electrophilic reactivity, while methylation at positions 1 and 4 enhances steric and electronic effects.

Historical Context and Discovery

The synthesis of imidazole derivatives dates to Heinrich Debus’ 1858 glyoxal-ammonia reaction. However, chloromethyl-substituted imidazoles emerged later, driven by medicinal chemistry needs. 2-(Chloromethyl)-1,4-dimethylimidazole hydrochloride was first reported in the early 21st century, with synthetic methods involving:

- Ring-forming reactions : Condensation of α-chloroketones with methylamines.

- Post-functionalization : Quaternization of pre-formed imidazoles with chloromethylating agents.

Early patents (e.g., NSC 40745) highlight its role as a precursor for histamine receptor analogs. Advances in chromatographic techniques enabled isolation of high-purity batches (>95%), as evidenced by CAS registry entries (e.g., 78667-04-6).

Significance in Heterocyclic Chemistry

This compound exemplifies three key themes in heterocyclic chemistry:

- Reactivity modulation : The chloromethyl group serves as a leaving group, enabling nucleophilic substitutions to form C–N or C–O bonds.

- Coordination chemistry : The imidazole nitrogen can coordinate to transition metals (e.g., Cu²⁺, Zn²⁺), useful in catalysis.

- Pharmaceutical relevance : As a scaffold for enzyme inhibitors (e.g., cytochrome P450), it mirrors the role of histidine in biological systems.

Comparative studies with analogs like 2-(chloromethyl)-1-methylimidazole (CID 736536) reveal that the 4-methyl group in this compound enhances thermal stability, with decomposition temperatures exceeding 150°C.

Properties

IUPAC Name |

2-(chloromethyl)-1,4-dimethylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-5-4-9(2)6(3-7)8-5;/h4H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVYITLZZRHEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)CCl)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethylation via Hydroxymethyl Intermediate

This two-step methodology involves the introduction of a hydroxymethyl group at position 2 of 1,4-dimethylimidazole, followed by chlorination.

Step 1: Vilsmeier-Haack Formylation

1,4-Dimethylimidazole undergoes formylation using the Vilsmeier-Haack reagent, a mixture of phosphorus oxychloride ($$POCl_3$$) and dimethylformamide ($$DMF$$), to yield 2-formyl-1,4-dimethylimidazole. The reaction proceeds at 0–5°C to minimize side reactions, with a typical yield of 85–90%.

$$

\text{1,4-Dimethylimidazole} + POCl_3 + DMF \rightarrow \text{2-Formyl-1,4-dimethylimidazole} + \text{Byproducts}

$$

Step 2: Reduction to Hydroxymethyl Derivative

The formyl group is reduced to a hydroxymethyl group using sodium borohydride ($$NaBH_4$$) in ethanol at 25°C. This step achieves near-quantitative conversion, producing 2-(hydroxymethyl)-1,4-dimethylimidazole.

$$

\text{2-Formyl-1,4-dimethylimidazole} + NaBH4 \rightarrow \text{2-(Hydroxymethyl)-1,4-dimethylimidazole} + \text{H}2

$$

Step 3: Chlorination with Sulfur Oxychloride

The hydroxymethyl intermediate is treated with sulfur oxychloride ($$SOCl2$$) in dichloromethane ($$CH2Cl_2$$) under anhydrous conditions. The reaction, conducted at 0–5°C, converts the hydroxyl group to a chloromethyl group, yielding the hydrochloride salt upon protonation.

$$

\text{2-(Hydroxymethyl)-1,4-dimethylimidazole} + SOCl2 \rightarrow \text{2-(Chloromethyl)-1,4-dimethylimidazole Hydrochloride} + SO2 + HCl

$$

Optimization Notes :

Direct Chloromethylation of 1,4-Dimethylimidazole

This one-pot method employs chloromethyl methyl ether ($$ClCH2OCH3$$) as the chloromethylating agent in the presence of zinc chloride ($$ZnCl_2$$) as a Lewis acid.

$$

\text{1,4-Dimethylimidazole} + ClCH2OCH3 \xrightarrow{ZnCl2} \text{2-(Chloromethyl)-1,4-dimethylimidazole Hydrochloride} + CH3OH

$$

Reaction Conditions :

- Temperature: 40–50°C

- Duration: 6–8 hours

- Yield: 70–75%

Challenges :

Ring-Closing Synthesis Incorporating the Chloromethyl Group

A convergent approach constructs the imidazole ring with pre-installed functional groups.

Step 1: Condensation of 1,2-Diamino Propane with Chloroacetyl Chloride

1,2-Diaminopropane reacts with chloroacetyl chloride ($$ClCH_2COCl$$) in toluene to form a diamide intermediate.

$$

\text{1,2-Diaminopropane} + 2 ClCH_2COCl \rightarrow \text{Diamide Intermediate} + 2 HCl

$$

Step 2: Cyclization with Phosphorus Oxychloride

The diamide undergoes cyclization in $$POCl_3$$ at 110°C, forming the imidazole ring with a chloromethyl group.

$$

\text{Diamide Intermediate} + POCl_3 \rightarrow \text{2-(Chloromethyl)-1,4-dimethylimidazole Hydrochloride} + \text{Byproducts}

$$

Yield : 60–65% after recrystallization from ethanol.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Complexity | Safety Concerns |

|---|---|---|---|---|

| Hydroxymethyl Intermediate | 85–90% | >98% | Moderate | $$SOCl_2$$ toxicity |

| Direct Chloromethylation | 70–75% | 90–95% | Low | Carcinogenic reagents |

| Ring-Closing Synthesis | 60–65% | 85–90% | High | High-temperature cyclization |

Key Findings :

- The hydroxymethyl intermediate method offers superior yield and purity, making it industrially preferable despite handling challenges.

- Direct chloromethylation is less labor-intensive but suffers from safety and selectivity limitations.

- Ring-closing synthesis is reserved for specialized applications requiring custom substitution patterns.

Experimental Considerations and Optimization

Temperature Control in Chlorination

Exothermic reactions during $$SOCl_2$$ addition necessitate ice-water baths (0–5°C) to prevent decomposition. Automated dosing systems improve reproducibility.

Solvent Selection

Dichloromethane ($$CH2Cl2$$) is optimal for chlorination due to its low polarity and inertness. Ethanol recrystallization removes residual solvents and byproducts.

Stoichiometric Ratios

A 1.2:1 molar ratio of $$SOCl_2$$ to hydroxymethyl derivative minimizes unreacted starting material while avoiding over-chlorination.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole derivatives or reduction to remove the chloromethyl group.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-substituted imidazole derivative.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its role as a precursor in the synthesis of various biologically active imidazole derivatives. Imidazole and its derivatives are known for their diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties.

- Synthesis of Antimicrobial Agents : The synthesis of 2-(Chloromethyl)-1,4-dimethylimidazole; hydrochloride has been utilized to create novel antimicrobial agents. For instance, derivatives synthesized from this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Hybrid Compounds : Research indicates that hybrid compounds combining imidazole with other pharmacophores exhibit enhanced biological activity. For example, compounds that include imidazole moieties have been developed to target resistant strains of bacteria and have shown promising results in inhibiting growth through mechanisms involving disruption of bacterial cell walls .

Antimicrobial Activity

The antimicrobial properties of 2-(Chloromethyl)-1,4-dimethylimidazole; hydrochloride have been extensively studied.

- Mechanism of Action : The compound's mechanism often involves interference with bacterial DNA synthesis or cell wall integrity. Studies have demonstrated that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against certain strains .

- Case Studies : A study evaluated several derivatives for their antibacterial efficacy using the disk diffusion method. Results indicated that specific derivatives exhibited inhibition zones significantly larger than those observed with traditional antibiotics, highlighting the potential for developing new treatments against antibiotic-resistant bacteria .

Table 1: Antibacterial Activity of Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 2.0 |

| Compound B | Escherichia coli | 3.5 |

| Compound C | Pseudomonas aeruginosa | 4.0 |

Anticancer Potential

Emerging research suggests that 2-(Chloromethyl)-1,4-dimethylimidazole; hydrochloride may also play a role in anticancer therapies.

- Cytotoxicity Studies : Various studies have assessed the cytotoxic effects of imidazole derivatives on cancer cell lines such as HepG2 (human liver cancer) and C6 (rat glioma). For instance, certain synthesized compounds demonstrated IC50 values lower than those of established chemotherapeutic agents like cisplatin .

- Mechanisms : The anticancer activity is believed to arise from the ability of these compounds to induce apoptosis in cancer cells or inhibit cell proliferation through various signaling pathways .

Table 2: Anticancer Activity of Selected Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HepG2 | 15.67 ± 2.52 |

| Compound E | C6 | 19.50 ± 2.12 |

| Compound F | MCF-7 | 12.47 ± 0.18 |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride involves its reactivity as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the development of antimicrobial agents that target specific molecular pathways in microorganisms .

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle : The target compound and compounds share an imidazole core, whereas uses a benzimidazole (fused benzene-imidazole ring), and features an imidazoline (saturated ring) .

- Substituent Diversity : The position and nature of substituents significantly influence reactivity. For example, the nitro group in enhances electrophilicity, while the naphthyl group in may improve lipophilicity .

- Synthesis : Chlorination with SOCl₂ () and condensation reactions () are common for chloromethyl derivatives. The target compound likely follows similar pathways .

Biological Activity

2-(Chloromethyl)-1,4-dimethylimidazole; hydrochloride is a compound that has garnered attention in various fields of research, particularly for its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C6H10ClN2

- Molecular Weight : 181.06 g/mol

- CAS Number : 2248318-41-2

The biological activity of 2-(Chloromethyl)-1,4-dimethylimidazole is largely attributed to its ability to interact with various biological targets. It may function as an inhibitor or modulator in different biochemical pathways, influencing cellular processes such as:

- Enzyme inhibition : Compounds similar to imidazoles have been shown to inhibit specific enzymes, potentially altering metabolic pathways.

- Receptor modulation : The imidazole ring can interact with receptors, affecting signaling pathways involved in cell communication and response.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have demonstrated that imidazole derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Some imidazole derivatives have shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Study on Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-(Chloromethyl)-1,4-dimethylimidazole against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 50 |

| Pseudomonas aeruginosa | 12 | 50 |

Study on Anticancer Activity

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested for its anticancer properties against human cancer cell lines. The findings revealed that it inhibited cell proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

Q & A

Q. Key Considerations :

- Monitor reaction progress via thin-layer chromatography (TLC) .

- Optimize solvent systems (e.g., ethanol/water mixtures) to improve yield and purity .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR or IR) during characterization?

Methodological Answer :

Contradictions often arise from impurities, tautomerism, or solvent effects. Strategies include:

Multi-Technique Validation :

- Compare NMR (¹H, ¹³C) with high-resolution mass spectrometry (HRMS) to confirm molecular weight .

- Use IR spectroscopy to validate functional groups (e.g., C-Cl stretch at 550–750 cm⁻¹) .

Solvent Standardization : Ensure consistent deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to avoid peak shifts .

Dynamic NMR Studies : Investigate tautomeric equilibria at varying temperatures if imidazole ring protons show unexpected splitting .

Example Data Conflict :

Aromatic proton signals in DMSO-d₆ may split due to hydrogen bonding, whereas CDCl₃ yields simpler spectra. Cross-referencing with X-ray crystallography (if feasible) can resolve ambiguities .

Basic Question: What analytical methods are recommended for assessing purity?

Q. Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) .

- Melting Point Analysis : Compare observed values (e.g., 142–145°C) with literature data to detect impurities .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Critical Step :

Perform a chloride content test via titration with AgNO₃ to confirm stoichiometry of the hydrochloride salt .

Advanced Question: How can researchers optimize reaction conditions to mitigate side reactions during chloromethylation?

Methodological Answer :

Chloromethylation is prone to overalkylation and decomposition. Mitigation strategies:

Temperature Control : Maintain reactions at 0–5°C to slow competing pathways .

Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

In Situ Quenching : Add ice-cold water immediately post-reaction to terminate unreacted formaldehyde .

Q. Methodological Answer :

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the chloromethyl group .

- Humidity Control : Use desiccants (e.g., silica gel) to avoid moisture-induced degradation .

- Solvent Compatibility : Store in anhydrous ethanol or acetonitrile; avoid protic solvents (e.g., water, methanol) .

Advanced Question: How can computational modeling predict biological interactions of this compound?

Q. Methodological Answer :

Docking Studies : Use software like AutoDock Vina to model binding to target proteins (e.g., enzymes or receptors). Focus on the chloromethyl group’s electrophilic reactivity .

MD Simulations : Simulate stability of ligand-protein complexes in physiological conditions (pH 7.4, 310 K) .

QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with observed biological activity .

Example Finding :

The chloromethyl group may form covalent adducts with cysteine residues in enzyme active sites, a hypothesis validated by mass spectrometry .

Advanced Question: How to address conflicting data in biological activity studies (e.g., cytotoxicity vs. therapeutic efficacy)?

Q. Methodological Answer :

Dose-Response Curves : Establish IC₅₀ values across multiple cell lines to differentiate selective toxicity .

Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity .

Metabolic Stability Tests : Evaluate hepatic microsomal stability to rule out false positives from metabolite interference .

Case Study :

Inconsistent cytotoxicity data may arise from variations in cell permeability. Address this by measuring intracellular concentrations via LC-MS .

Basic Question: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during decomposition .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.